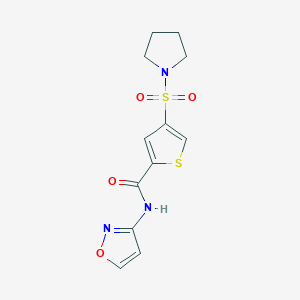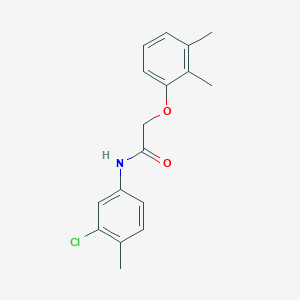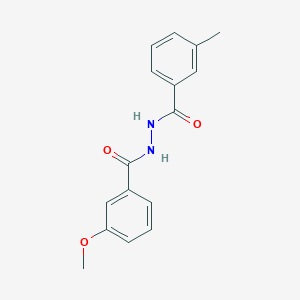![molecular formula C18H23N3O3S B5612690 4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5612690.png)
4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those with pyridinylmethyl)butanamide structures, often involves multiple steps, including chlorination, ammonolysis, and condensation processes. These compounds are synthesized using raw materials such as 4-hydroxy-3-pyridinesulfuric acid, through processes that have been optimized for higher yields, reaching up to 75% in some cases (Zhang, 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be significantly influenced by their substituents. For example, crystallography studies reveal how different crystalline forms of sulfonamides, including those with pyridinyl and phenyl groups, demonstrate varied molecular conformations and packing, affected by factors like torsion angles and hydrogen bonding. These structural variations are crucial for understanding the compound's reactivity and physical properties (Bar & Bernstein, 1985).
Chemical Reactions and Properties
Sulfonamide compounds, including those similar to the target molecule, engage in a variety of chemical reactions. These can include intramolecular cyclizations to form pyrroles and pyrrolidines, demonstrating the versatility and reactivity of these compounds under different conditions (Benetti et al., 2002). The ability to undergo such transformations is indicative of the compound's utility in synthesizing heterocyclic structures, which are prevalent in many bioactive molecules.
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline form, can vary widely depending on their specific molecular structure and substituents. For example, the presence of different substituents can lead to the formation of various crystalline forms of sulfapyridine, each with unique physical properties, demonstrating the impact of molecular variations on the physical characteristics of these compounds (Bar & Bernstein, 1985).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are influenced by their functional groups, with activities ranging from inhibition of enzymes to acting as ligands in coordination chemistry. These properties make sulfonamide derivatives, including the target compound, valuable for a range of chemical applications beyond their biological activities. For instance, their ability to form complexes with metals can be utilized in catalysis and material science (Bermejo et al., 2000).
properties
IUPAC Name |
4-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-15-5-7-17(8-6-15)21(25(2,23)24)13-3-4-18(22)20-14-16-9-11-19-12-10-16/h5-12H,3-4,13-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVYQUZWWRVFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5612609.png)
![5-nitro-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyridine](/img/structure/B5612627.png)
![3-fluoro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5612635.png)
![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5612637.png)

![N-(5-chloro-2-methoxybenzyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5612655.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5612662.png)

![1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5612669.png)

![2-[1-cyclohexyl-5-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5612679.png)


